molecular formula C8H7FN2O B1448574 (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1648841-49-9

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1448574
CAS No.: 1648841-49-9
M. Wt: 166.15 g/mol
InChI Key: OKBJBGJMDCVSMP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter the expression of certain genes, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to the active site of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation, affecting its activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, this compound can exhibit toxic or adverse effects . These effects can include enzyme inhibition, disruption of cellular metabolism, and changes in cell signaling pathways . Threshold effects have also been observed, where the compound’s activity changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many drugs . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, this compound can influence the activity of other metabolic enzymes, further affecting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues can also be influenced by its binding to proteins, which can affect its localization and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules, further influencing its biochemical activity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with a similar core structure but lacking the fluorine and methanol groups.

    7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: A similar compound with a chlorine atom instead of fluorine.

    (7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol: A similar compound with an ethanol group instead of methanol.

Uniqueness:

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The methanol group also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

(7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBJBGJMDCVSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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